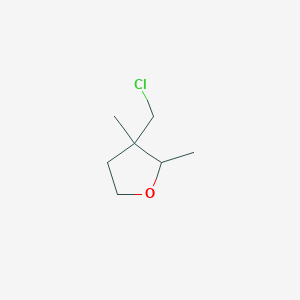
3-(Chloromethyl)-2,2-dimethylpentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2,2-dimethylpentane is an organic compound with the molecular formula C8H17Cl It is a chlorinated hydrocarbon, characterized by a chloromethyl group attached to a branched pentane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,2-dimethylpentane typically involves the chlorination of 2,2-dimethylpentane. One common method is the free radical chlorination, where 2,2-dimethylpentane is exposed to chlorine gas under ultraviolet light or heat to initiate the reaction. The reaction proceeds as follows:
[ \text{C}8\text{H}{18} + \text{Cl}_2 \rightarrow \text{C}8\text{H}{17}\text{Cl} + \text{HCl} ]
This method requires careful control of reaction conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2,2-dimethylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(Hydroxymethyl)-2,2-dimethylpentane.
Elimination Reactions: Formation of 2,2-dimethylpent-1-ene.
Oxidation: Formation of 3-(Carboxymethyl)-2,2-dimethylpentane.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2,2-dimethylpentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the modification of biomolecules for studying biological pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-2,2-dimethylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various synthetic applications to introduce functional groups into organic molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)pentane: Similar structure but lacks the additional methyl groups on the pentane chain.
2-Chloromethyl-2-methylpentane: Chloromethyl group attached to a different position on the pentane chain.
3-(Bromomethyl)-2,2-dimethylpentane: Bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
3-(Chloromethyl)-2,2-dimethylpentane is unique due to its specific branching and the position of the chloromethyl group, which influences its reactivity and the types of reactions it can undergo. The presence of the two methyl groups on the pentane chain also affects its steric properties and chemical behavior.
Propiedades
Fórmula molecular |
C8H17Cl |
|---|---|
Peso molecular |
148.67 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2,2-dimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-5-7(6-9)8(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
JRKORFYBWIWXNE-UHFFFAOYSA-N |
SMILES canónico |
CCC(CCl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Nitrophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13200938.png)
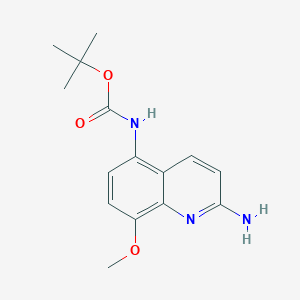

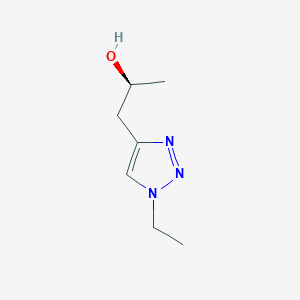

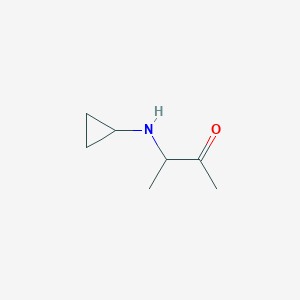
![2-[(4-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13200975.png)
![1-(Bromomethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13200976.png)
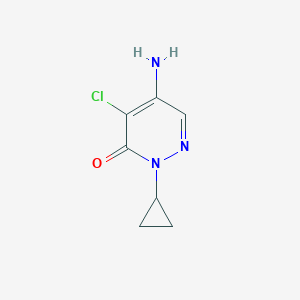
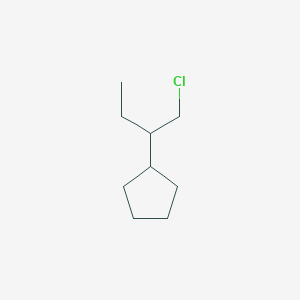
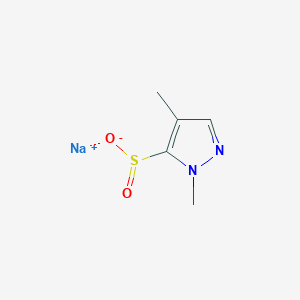
![1-[(Pyridin-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13200989.png)

